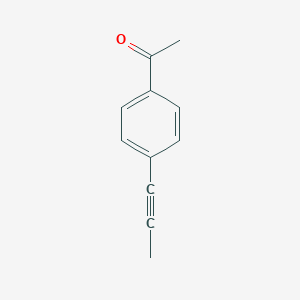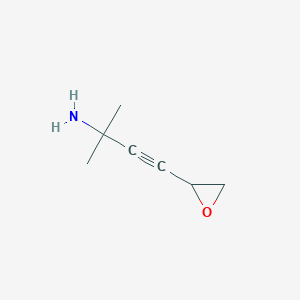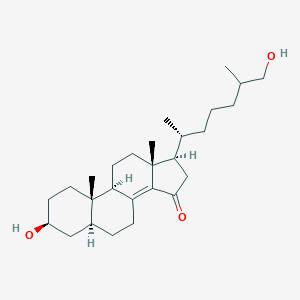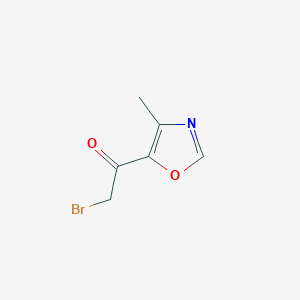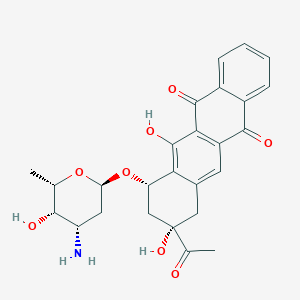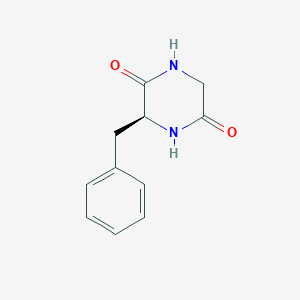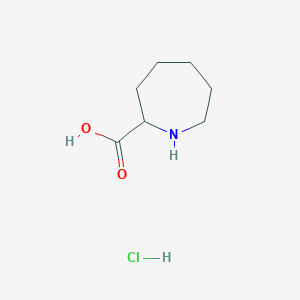
(S)-Azepane-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The asymmetric synthesis of (S)-Azepane-2-carboxylic acid derivatives involves scalable methods suitable for large-scale preparation, starting from known hydroxy-ketone compounds. The key step features oxidative cleavage that generates substituents in a stereoselective manner, demonstrating flexibility for elaboration at specific positions (Wishka et al., 2011). Another method focuses on the Schmidt rearrangement of optically active compounds followed by selective reduction, highlighting the synthesis of optically active α-alkylated azepane-2-carboxylic acid esters (Georg et al., 1991).
Molecular Structure Analysis
Molecular structure analysis through NMR spectroscopy and X-ray diffraction provides insights into the conformation and stereochemistry of (S)-Azepane-2-carboxylic acid hydrochloride and its derivatives. For instance, studies on related bicyclic systems offer details on the crystal structures, elucidating the spatial arrangement and bond angles within the molecules (Arias-Pérez et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of (S)-Azepane-2-carboxylic acid hydrochloride involves its participation in various synthesis reactions, such as the aza-Friedel-Crafts reaction, which demonstrates its utility in constructing complex organic frameworks (Shirakawa & Kobayashi, 2006). Additionally, its derivatives play a crucial role in the formation of conformationally constrained dipeptide isosteres, highlighting its versatility in organic synthesis (Guarna et al., 1999).
Physical Properties Analysis
The physical properties of (S)-Azepane-2-carboxylic acid hydrochloride, such as solubility, melting point, and crystalline structure, are essential for its application in synthetic chemistry. Studies focusing on the crystalline structure provide valuable data for understanding its behavior in various solvents and conditions (Moriguchi et al., 2014).
科学的研究の応用
Chemical Synthesis and Structural Analysis
- (S)-Azepane-2-carboxylic acid hydrochloride is involved in the synthesis of various chemical compounds. For example, Xia et al. (2013) identified a compound synthesized from a reaction involving azepane-2-carboxylic acid, which was structurally analyzed through NMR, mass spectrometry, and elemental analysis (Xia, Chen, & Yu, 2013).
Medicinal Chemistry and Drug Design
- Azepane derivatives, such as those related to (S)-Azepane-2-carboxylic acid hydrochloride, are studied for their potential as protein kinase B inhibitors. Breitenlechner et al. (2004) explored azepane derivatives for their inhibitory activity against protein kinases, which is significant in drug development (Breitenlechner et al., 2004).
Biochemical Research and Enzyme Inhibition
- In biochemical research, azepane compounds have been explored for their ability to inhibit certain enzymes. Li et al. (2008) discovered that an azepane derivative showed strong inhibition on almond β-glucosidase, which could have implications for the study of carbohydrate-processing enzymes (Li et al., 2008).
Asymmetric Synthesis in Organic Chemistry
- The asymmetric synthesis of azepane derivatives, including those related to (S)-Azepane-2-carboxylic acid hydrochloride, is a significant area of research in organic chemistry. Wishka et al. (2011) developed a scalable asymmetric synthesis method for azepane-2-carboxylate derivatives, demonstrating its importance in the field of organic synthesis (Wishka et al., 2011).
Crystal Structure and Material Science
- The study of crystal structures involving azepane compounds offers insights into the field of material science. Toze et al. (2015) described the crystal structure of a compound related to azepane, providing valuable information about its molecular conformation and intermolecular interactions (Toze et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S)-azepane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)6-4-2-1-3-5-8-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLUTYACBSEHCT-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H](NCC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Azepane-2-carboxylic acid hydrochloride | |
CAS RN |
123053-42-9 |
Source


|
| Record name | 1H-Azepine-2-carboxylic acid, hexahydro-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123053-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


